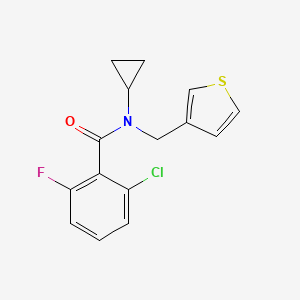

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

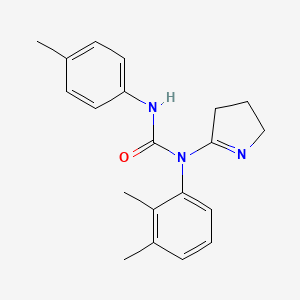

The compound “2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a cyclopropyl group, a fluorine atom, a chlorine atom, and a thiophen-3-ylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the various substituents attached at the specified positions. The cyclopropyl group would add some strain to the molecule, while the halogens (chlorine and fluorine) would be expected to be quite electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the halogens might increase its density and boiling point compared to a similar compound without halogens .Scientific Research Applications

Synthesis and Spectroscopic Properties

The chemical compound has been utilized in the synthesis of acylthioureas with varying substituents, demonstrating significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests its potential in developing new antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Chemical Manipulations for Biological Evaluation

Through chemical manipulations, the compound has been involved in the development of highly selective HDAC inhibitors, indicating its relevance in the exploration of novel treatments for acute myeloid leukaemia without affecting apoptosis, granulocytic differentiation, and cell cycle in human U937 cells (A. Mai, S. Massa, R. Pezzi, S. Simeoni, D. Rotili, A. Nebbioso, A. Scognamiglio, L. Altucci, P. Loidl, G. Brosch, 2005).

Synthesis of Derivatives and Spectral Linearity

Derivatives synthesized from this compound, under solvent-free conditions, have been analyzed for their yield and spectral data, providing insights into the effects of substituents on spectral group absorptions. This contributes to the understanding of structural and electronic properties of similar organic compounds (G. Thirunarayanan, K. Sekar, 2013).

Antimicrobial Study of Fluoroquinolone-based Derivatives

Fluoroquinolone-based derivatives synthesized from this compound have been screened for antifungal and antibacterial activities, establishing the groundwork for future pharmaceutical applications and the development of new antimicrobial agents (N. Patel, S. D. Patel, 2010).

Characterization and Antibacterial Studies

The synthesis and characterization of thiourea derivatives from the compound have shown antibacterial efficacy, supporting its potential in medicinal chemistry and drug development (Suhaila Sapari, B. Yamin, Aishah Hasbullah, N. Ibrahim, 2014).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting or activating certain biochemical processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNOS/c16-12-2-1-3-13(17)14(12)15(19)18(11-4-5-11)8-10-6-7-20-9-10/h1-3,6-7,9,11H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCCOXCSIUSQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2476468.png)

![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)

![Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2476479.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2476480.png)

![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)